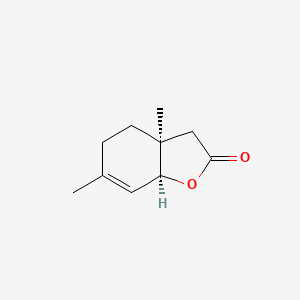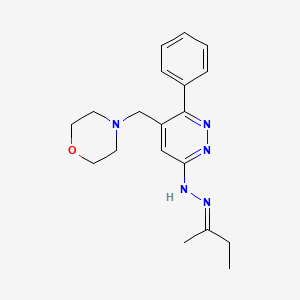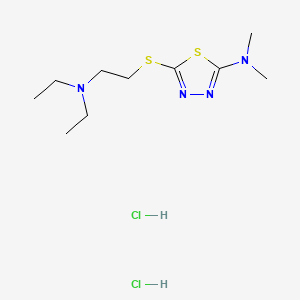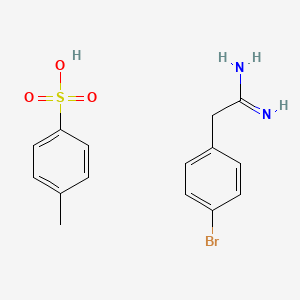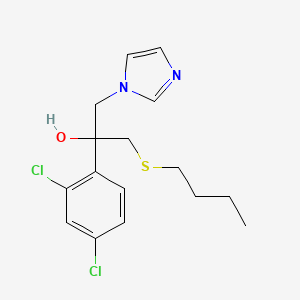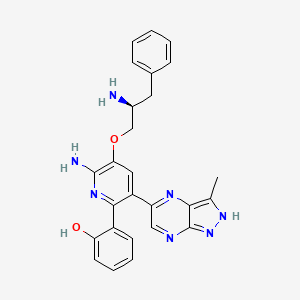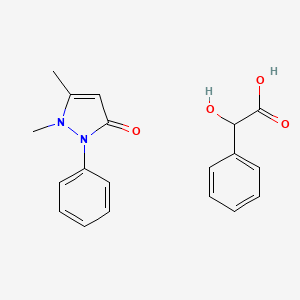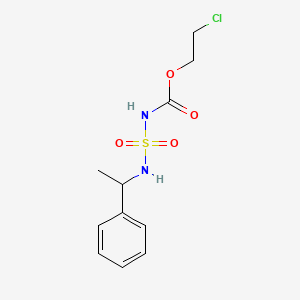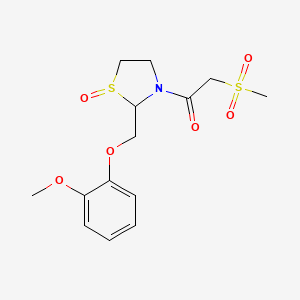
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is a synthetic organic compound It is characterized by the presence of a thiazolidine ring, a methoxyphenoxy group, and a methylsulfonylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 2-methoxyphenol in the presence of a suitable base.
Addition of the Methylsulfonylacetyl Group: This final step involves the reaction of the intermediate with a methylsulfonylacetyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield different thiazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with a thiazolidine ring structure.
Methoxyphenoxy Compounds: Compounds containing a methoxyphenoxy group.
Methylsulfonylacetyl Derivatives: Compounds with a methylsulfonylacetyl group.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfonyl)acetyl)thiazolidine 1-oxide is unique due to the combination of these functional groups, which may confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
161364-50-7 |
|---|---|
Molecular Formula |
C14H19NO6S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C14H19NO6S2/c1-20-11-5-3-4-6-12(11)21-9-14-15(7-8-22(14)17)13(16)10-23(2,18)19/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
MNRDUISQBAYENJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


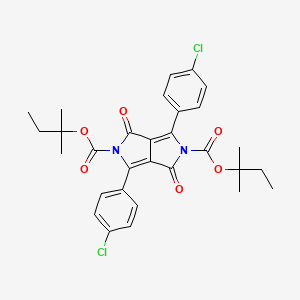
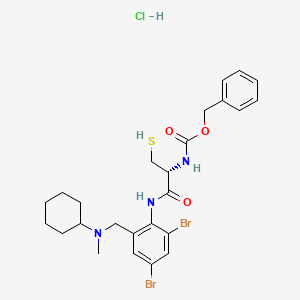
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
